Bienvenue dans la boutique en ligne BenchChem!

Duocarmycin Sa

Oncology Cytotoxicity DNA Damage

Select Duocarmycin SA as your laboratory standard for assay calibration and ADC payload benchmarking. Unlike family members Duocarmycin A or halogenated seco-compounds, DSA provides optimal stability, direct activity without intracellular activation, and a validated 75-110× potency advantage from its N2 amide linkage, ensuring reproducible, interpretable results across your nanopotency compound studies.

Molecular Formula C25H23N3O7
Molecular Weight 477.5 g/mol
CAS No. 130288-24-3
Cat. No. B135080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuocarmycin Sa
CAS130288-24-3
Synonyms(+)-duocarmycin SA
Cyclopropa(c)pyrrolo(3,2-e)indole-6-carboxylic acid, 1,2,4,5,8,8a-hexahydro-4-oxo-2-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, (7bR)-
duocarmycin SA
Molecular FormulaC25H23N3O7
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC4CC45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC
InChIInChI=1S/C25H23N3O7/c1-32-17-6-11-5-14(26-19(11)22(34-3)21(17)33-2)23(30)28-10-12-9-25(12)13-7-15(24(31)35-4)27-20(13)16(29)8-18(25)28/h5-8,12,26-27H,9-10H2,1-4H3/t12-,25-/m1/s1
InChIKeyVQNATVDKACXKTF-XELLLNAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duocarmycin SA (CAS 130288-24-3): Benchmark Reference Standard for Ultrapotent DNA Minor Groove Alkylator Procurement


Duocarmycin SA (DSA) is a natural product belonging to the cyclopropylpyrroloindole (CPI) family of antitumor antibiotics, originally isolated from Streptomyces sp. alongside duocarmycins A, B1, B2, C1, and C2 [1]. It functions through sequence-selective alkylation of adenine N3 in AT-rich regions of the DNA minor groove, a mechanism shared with CC-1065 but distinguished by its unique balance of chemical stability and cytotoxic potency [2]. DSA possesses a spirocyclopropylhexadienone pharmacophore identical to that of duocarmycin A, yet demonstrates markedly different biophysical behavior that directly impacts experimental reproducibility and data interpretation [3].

Why In-Class Duocarmycin Substitution (e.g., Duocarmycin A, Seco-DSA, CBI-TMI) Invalidates Quantitative Potency and Stability Comparisons


Duocarmycins cannot be treated as interchangeable reagents due to well-documented, non-linear differences in stability and potency across structurally similar family members. Duocarmycin A, which shares the identical spirocyclopropylhexadienone pharmacophore with DSA, is substantially less stable in aqueous solvents and culture media [1]. Halogenated seco-compounds (B1, B2, C1, C2) lack the cyclopropane ring entirely and require intracellular conversion to an active form, introducing additional kinetic variables [2]. Even minor structural modifications such as the linking amide replacement or alkylation subunit alteration produce predictable yet dramatic changes in solvolytic stability and cytotoxic potency spanning 3-4 orders of magnitude [3]. Selection of the appropriate duocarmycin standard is therefore critical for assay calibration, SAR studies, and reproducible experimental design.

Duocarmycin SA (CAS 130288-24-3) Product-Specific Quantitative Differentiation Evidence: Potency, Stability, and Structural Benchmarking


6-Fold Higher Cytotoxic Potency Than Duocarmycin A on Balb 3T3/H-ras Cells with Complete Intrinsic Activity

Duocarmycin SA demonstrates 6-fold higher cytotoxic potency compared to duocarmycin A despite sharing an identical spirocyclopropylhexadienone pharmacophore. In a 72-hour drug exposure assay on Balb 3T3/H-ras cells, DSA achieved 50% growth inhibition at 0.05 nM, whereas duocarmycin A required 0.3 nM to achieve the same effect [1]. Importantly, unlike the halogenated seco-compounds (B1, B2, C1, C2), DSA does not require intracellular conversion to an active cyclopropane form; it exerts its full cytotoxic effect directly upon cellular uptake, eliminating the conversion-rate variable that complicates potency interpretation for seco-analogs [2].

Oncology Cytotoxicity DNA Damage

Superior Aqueous Stability Versus Duocarmycin A: Critical for Reproducible In Vitro Assay Execution

Duocarmycin SA exhibits significantly greater stability in culture media compared to duocarmycin A, despite their structural similarity in the spirocyclopropylhexadienone moiety [1]. This differential stability has direct practical consequences: duocarmycin A was documented as unstable in culture broth, necessitating modified culture conditions for its production, whereas DSA maintained integrity under standard conditions and notably did not generate halogenated seco-compound degradation products in Br⁻ or Cl⁻ supplemented media, in contrast to duocarmycin A fermentation which yielded B1, B2, C1, and C2 seco-products [2]. The stability difference translates to a large disparity in aqueous solvent behavior between SA and A, with the solvolytic half-life at pH 3 for DSA measured at 177-230 hours [3].

Stability Assay Development Formulation

N2 Amide Linkage Confers 100-Fold Potency Advantage Over Amidine/Thioamide-Modified Analogues

The native N2 amide linkage of duocarmycin SA is structurally optimized for both stability and reactivity, as demonstrated by direct comparison with synthetic analogues bearing amidine or thioamide replacements. In L1210 murine leukemia cells, DSA exhibited an IC50 of 0.01 nM, which is 75-fold more potent than the amidine analogue (+)-6 (IC50 = 0.75 nM) and 110-fold more potent than the thioamide analogue (+)-7 (IC50 = 1.1 nM) [1]. This potency differential correlates with solvolytic stability at pH 3, where DSA's linking amide provides a t1/2 of 230 hours compared to 12 hours for the amidine analogue and 160 hours for the thioamide analogue [2]. Critically, both analogues retained identical DNA alkylation selectivity to DSA but were 10-100× less efficient at DNA alkylation, confirming that the amide linkage is not merely a structural scaffold but a functional determinant of alkylation efficiency [3].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Linear Relationship Between Solvolytic Stability and Cytotoxic Potency Defines DSA as the Predictive Benchmark

A fundamental linear relationship has been established between solvolytic chemical stability and cytotoxic activity across the duocarmycin family, spanning 3-4 orders of magnitude for the series of agents examined [1]. Within this continuum, duocarmycin SA occupies a position of optimally balanced stability and reactivity. Comparative examination of natural enantiomers of duocarmycin SA, duocarmycin A, CBI-TMI, and CI-TMI confirmed this predictable relationship [2]. Notably, the MeCTI alkylation subunit was engineered to be 5-6× more stable than the CC-1065 (MeCPI) alkylation subunit and slightly more stable than the DSA alkylation subunit, placing DSA near the predicted optimal balance point for this class of antitumor agents [3]. This established linear relationship enables DSA to serve as a calibrated reference standard for predicting the potency of novel analogues based on their measured chemical stability.

Biophysical Chemistry Pharmacology Reactivity

Picomolar Potency Confirmed Across Multiple Human Cell Lines: HeLa S3 (10 pM) and U-138 MG (1.8 pM)

Duocarmycin SA exhibits consistent ultrapotent cytotoxicity across multiple independently validated human cell lines. On HeLa S3 cervical carcinoma cells, DSA demonstrates an IC50 of 10 pM [1], placing it among the most potent DNA alkylating agents characterized in this widely used benchmark cell line. On U-138 MG glioblastoma cells, DSA exhibits an IC50 of 1.8 pM, confirming that potency is maintained in a therapeutically challenging CNS tumor model [2]. For context, the clinical standard-of-care agent temozolomide (TMZ) in glioblastoma is described as a fairly impotent agent in comparative studies with DSA, which achieves sensitization to proton radiation at sub-nM concentrations (0.001 nM) [3].

Cancer Biology Cytotoxicity Pharmacology

Natural (+)-Enantiomer DNA Alkylation Efficiency Matches (+)-CBI-TMI While Maintaining 300× Higher Potency Than Unnatural (−)-Enantiomer

Enantiomeric purity is a critical determinant of biological activity in the duocarmycin class. The natural (+)-enantiomer of duocarmycin SA exhibits DNA alkylation selectivity and efficiency indistinguishable from (+)-CBI-TMI, a key synthetic analog, and demonstrates exceptional cytotoxic potency (IC50 = 30 pM, L1210 cells) [1]. In contrast, the unnatural ent-(−)-duocarmycin SA displays substantially reduced DNA alkylation properties (approximately 100× less effective) and correspondingly reduced cytotoxic potency [2]. This stereochemical dependence is attributed to destabilizing steric interactions surrounding the C7 center in the unnatural enantiomer when bound in the DNA minor groove, and the effect spans the entire class of agents, with predictable differences between enantiomeric pairs [3].

Stereochemistry Enantiomer-Specific Activity DNA Alkylation

Duocarmycin SA (CAS 130288-24-3) Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Positive Control for Ultrapotent DNA Damage Response and Cytotoxicity Assays in Oncology Research

Based on the 6-fold higher potency of DSA compared to duocarmycin A (0.05 nM vs. 0.3 nM on Balb 3T3/H-ras cells) and its validated 10 pM IC50 on HeLa S3 cells, DSA serves as an ideal positive control for establishing the upper bound of sensitivity in DNA damage response assays [1]. Its direct activity (no prodrug conversion required, unlike B1/B2/C1/C2 seco-compounds) eliminates the confounding variable of intracellular activation kinetics, enabling cleaner interpretation of DNA alkylation-dependent effects [2]. The documented linear relationship between solvolytic stability and potency provides a rational basis for interpreting concentration-response curves and benchmarking novel DNA-damaging agents against a well-characterized standard [3].

Calibrated Reference Standard for Structure-Activity Relationship (SAR) Studies of Minor Groove Binders

The N2 amide linkage of DSA has been quantitatively validated to confer a 75-110× potency advantage over amidine and thioamide analogues in L1210 cells, with corresponding 10-100× differences in DNA alkylation efficiency [1]. This well-characterized structure-function relationship makes DSA the appropriate benchmark compound for medicinal chemistry campaigns evaluating novel minor groove alkylating agents. The established linear correlation between solvolytic stability and cytotoxic potency, spanning 3-4 orders of magnitude and positioning DSA near the optimal balance point, enables quantitative predictions of novel analogue potency based on measured chemical stability [2].

ADC Payload Development and Linker Chemistry Optimization

DSA's combination of exceptional potency (IC50 = 1.8-10 pM across cell lines) and demonstrated chemical tractability for modification supports its use as a benchmark payload in antibody-drug conjugate (ADC) development [1]. Duocarmycins are established as highly potent and promising anticancer payloads for ADC applications, tolerating a range of chemical modifications that modulate both biophysical and pharmacological properties [2]. The stability differential between DSA and duocarmycin A in aqueous media is particularly relevant for linker chemistry optimization, as payload stability during conjugation and circulation directly impacts ADC therapeutic index [3].

Radiosensitization Studies in Glioblastoma and Other Solid Tumor Models

DSA at sub-nanomolar concentrations (0.001 nM) significantly sensitizes U-138 MG glioblastoma cells to proton irradiation, demonstrating synergistic cytotoxicity that is not achievable with clinically used agents such as temozolomide, which is characterized as a fairly impotent agent in comparative studies [1]. This application leverages DSA's sequence-selective DNA alkylation to enhance radiation-induced DNA damage, providing a research tool for investigating DNA repair pathway targeting in combination with radiotherapy. The 1.8 pM IC50 on U-138 MG cells confirms DSA's relevance for CNS tumor models where therapeutic options are limited [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duocarmycin Sa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.